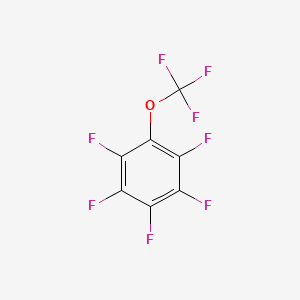

1,2,3,4,5-Pentafluoro-6-(trifluoromethoxy)benzene

Description

Propriétés

IUPAC Name |

1,2,3,4,5-pentafluoro-6-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7F8O/c8-1-2(9)4(11)6(5(12)3(1)10)16-7(13,14)15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOPMTKGVVHUQTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)F)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7F8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Fluorination of Chlorinated Precursors

A common industrial approach to synthesizing pentafluorobenzene derivatives involves the nucleophilic fluorination of perchlorinated aromatic compounds using fluoride salts under high temperature conditions.

- Starting Material: 2,3,4,5,6-Perchlorobenzonitrile or perchlorobenzene derivatives.

- Reagents: Dry potassium fluoride as fluorinating agent, catalysts such as N,N-dimethylaminomethylene ammonium chloride.

- Solvents: High-boiling polar aprotic solvents like tetramethylene sulfone, cyanobenzene, or diethylene glycol dimethyl ether.

- Conditions: Heating at 170–230 °C under reflux with azeotropic dehydration to remove water formed during reaction.

- Process: The perchlorinated aromatic compound undergoes stepwise nucleophilic aromatic substitution by fluoride ions, replacing chlorine atoms with fluorine to yield pentafluorobenzonitrile or related intermediates with high purity (~99%) and yields between 60–80% depending on conditions.

This method is well-documented in patent CN104151196A, which details the fluorination of 2,3,4,5,6-perchlorobenzonitrile to 2,3,4,5,6-pentafluorobenzonitrile, a key intermediate for further functionalization.

Introduction of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF3) substituent is typically introduced via chlorination and subsequent fluorination of methoxy-substituted benzene derivatives or through nucleophilic substitution of chlorine by trifluoromethoxide.

- Chlorination Step: Benzaldehyde or anisole derivatives are chlorinated using chlorine gas or chlorinating agents such as sulfuryl chloride or N-chlorosuccinimide in the presence of radical initiators (e.g., azobisisobutyronitrile) and catalysts (phosphorus trichloride or benzoyl peroxide).

- Fluorination Step: The chlorinated intermediates undergo fluorination with anhydrous hydrogen fluoride or fluoride salts to replace chlorine atoms with fluorine, forming trifluoromethoxybenzene derivatives.

- Nitration and Reduction: For functionalization at the para position, nitration with nitronium tetrafluoroborate in nitromethane solvent is employed, followed by catalytic hydrogenation (e.g., Pd/C catalyst under hydrogen atmosphere) to convert nitro groups to amines, which can be further transformed into phenols or other derivatives.

This multi-step process is described in patent WO2016125185A2, which outlines preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds using mild and industrially feasible conditions, emphasizing the use of non-toxic reagents and solvents.

Specific Synthesis Route for 1,2,3,4,5-Pentafluoro-6-(trifluoromethoxy)benzene

A plausible synthetic route, combining the above strategies, involves:

Synthesis of 2,3,4,5,6-Pentafluorobenzonitrile: Fluorination of 2,3,4,5,6-perchlorobenzonitrile using dry potassium fluoride and catalytic amine salts in tetramethylene sulfone solvent at elevated temperatures (180–220 °C).

Conversion to Pentafluorophenol Intermediate: Hydrolysis or reduction of the nitrile group to corresponding phenol.

Introduction of Trifluoromethoxy Group: Chlorination of the pentafluorophenol derivative followed by fluorination to introduce the trifluoromethoxy substituent at the 6-position.

Purification: The final compound is purified by vacuum distillation or recrystallization, achieving purity levels of 99% or higher.

Data Table Summarizing Key Preparation Parameters

| Step | Starting Material | Reagents & Catalysts | Solvent(s) | Temperature (°C) | Time (hours) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|---|

| Fluorination of perchlorobenzonitrile | 2,3,4,5,6-Perchlorobenzonitrile | Dry KF, N,N-dimethylaminomethylene ammonium chloride | Tetramethylene sulfone, cyanobenzene | 170–230 | 10–20 | 60–80 | ~99 | Azeotropic dehydration, reflux |

| Chlorination of anisole derivative | Anisole | Cl2 gas, radical initiator (AIBN), PCl3 | 4-Chlorobenzotrifluoride | 90–100 | 4–7 | — | — | UV light irradiation, chlorine flow |

| Fluorination to trifluoromethoxybenzene | Chlorinated anisole derivative | Anhydrous HF or fluoride salts | Various chlorinated solvents | Variable | Variable | — | — | Replacement of Cl by F and OCF3 group |

| Nitration and reduction | Trifluoromethoxybenzene | Nitronium tetrafluoroborate, Pd/C catalyst | Nitromethane, ethanol | 50–120 | 1–12 | — | — | For functionalization at para position |

Research Findings and Industrial Relevance

The fluorination process using potassium fluoride and amine salt catalysts provides a high degree of substitution with excellent selectivity and purity, making it suitable for scale-up.

The chlorination-fluorination sequence to introduce the trifluoromethoxy group avoids hazardous reagents like carbon tetrachloride, using safer solvents such as chlorobenzotrifluoride, improving environmental and safety profiles.

The nitration and reduction steps allow for further functionalization of the trifluoromethoxybenzene core, enabling synthesis of derivatives for pharmaceutical and agrochemical applications.

The described processes emphasize mild conditions, non-toxic reagents, and cost-effectiveness, aligning with industrial production requirements.

Analyse Des Réactions Chimiques

1,2,3,4,5-Pentafluoro-6-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, although the presence of electron-withdrawing fluorine atoms makes the benzene ring less reactive towards electrophiles.

Oxidation and Reduction: The trifluoromethoxy group can undergo oxidation to form corresponding carbonyl compounds, while reduction reactions can lead to the formation of partially or fully hydrogenated derivatives.

Common reagents used in these reactions include strong bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Material Science

Fluorinated Polymers :

1,2,3,4,5-Pentafluoro-6-(trifluoromethoxy)benzene serves as a precursor for the synthesis of fluorinated polymers. These polymers exhibit excellent thermal stability and chemical resistance, making them suitable for high-performance applications in coatings and sealants.

| Property | Value |

|---|---|

| Thermal Stability | High |

| Chemical Resistance | Excellent |

| Applications | Coatings, Sealants |

Pharmaceutical Applications

Drug Development :

The compound is utilized in the pharmaceutical industry for developing new drugs. Its unique fluorinated structure can enhance the bioavailability and metabolic stability of pharmaceutical agents.

Case Study :

A study demonstrated that incorporating fluorinated compounds like this compound into drug formulations improved their efficacy against resistant strains of bacteria.

Chemical Synthesis

Reagent in Organic Synthesis :

This compound is employed as a reagent in various organic synthesis reactions. Its trifluoromethoxy group allows for selective functionalization of aromatic compounds.

| Reaction Type | Description |

|---|---|

| Electrophilic Aromatic Substitution | Used to introduce functional groups onto aromatic rings. |

| Cross-Coupling Reactions | Acts as a coupling partner in Suzuki and Sonogashira reactions. |

Environmental Applications

Fluorinated Compounds in Green Chemistry :

Research indicates that fluorinated compounds can be utilized in developing environmentally friendly solvents and reagents that minimize hazardous waste during chemical processes.

Analytical Chemistry

Chromatography :

The compound is also used as a standard in analytical techniques such as gas chromatography (GC) and liquid chromatography (LC), where its unique properties help in the separation and identification of complex mixtures.

Mécanisme D'action

The mechanism of action of 1,2,3,4,5-Pentafluoro-6-(trifluoromethoxy)benzene involves its interaction with molecular targets through its fluorine atoms and trifluoromethoxy group. These interactions can influence the compound’s reactivity and binding affinity towards specific enzymes or receptors. The pathways involved may include inhibition of enzymatic activity or modulation of receptor signaling, depending on the context of its application .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent-Based Classification

The following compounds share structural similarities with the target molecule, differing primarily in the substituent at the para position of the pentafluorobenzene ring:

*Note: Molecular weight calculated based on formula C₆F₅-OCF₃ (C₇F₈O).

Key Comparative Analysis

Electronic Effects

- Trifluoromethoxy (-OCF₃) : Strongly electron-withdrawing due to the inductive effect of fluorine atoms. Enhances electrophilic substitution resistance but activates the ring toward nucleophilic attack .

- Trifluoromethyl (-CF₃) : Similar electron-withdrawing capability but lacks the oxygen atom, leading to reduced polarity compared to -OCF₃ .

- Nitro (-NO₂): Extremely electron-withdrawing, making the ring highly deactivated. Useful in nitroaromatic explosives .

Thermal and Chemical Stability

- The trifluoromethoxy derivative exhibits superior thermal stability compared to iodopentafluorobenzene (-I), which may degrade under UV light or heat due to weaker C-I bonds .

- Pentafluorophenyl sulfide (-S-C₆F₅) demonstrates exceptional thermal stability (up to 300°C), suitable for high-performance lubricants .

Hazard Profile

Activité Biologique

1,2,3,4,5-Pentafluoro-6-(trifluoromethoxy)benzene (CAS No. 6161-54-2) is a fluorinated aromatic compound that has garnered interest in various fields of medicinal and environmental chemistry due to its unique properties. This article aims to explore the biological activity of this compound, focusing on its potential applications and mechanisms of action based on available research findings.

- Molecular Formula : C7F8O

- Molecular Weight : 236.06 g/mol

- IUPAC Name : this compound

- Structure : The compound features a benzene ring with five fluorine atoms and a trifluoromethoxy group attached.

Biological Activity Overview

Research on the biological activity of this compound is limited but indicates several promising avenues:

Anticancer Properties

Studies have suggested that fluorinated compounds can exhibit significant anticancer activity. For instance:

- Mechanism of Action : Fluorinated compounds may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), which disrupt cellular homeostasis and promote cell death pathways. This mechanism has been observed in various studies involving fluorinated derivatives .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in different cell lines:

- Cell Lines Tested : Research has primarily focused on breast cancer cell lines (e.g., MDA-MB-231), where compounds with similar structures have shown enhanced cytotoxicity compared to non-fluorinated counterparts .

- IC50 Values : While specific IC50 values for this compound are not extensively documented, related fluorinated compounds often exhibit lower IC50 values in cancer cell lines compared to their non-fluorinated analogs.

Study 1: Evaluation of Fluorinated Compounds

In a comparative study on the effects of various fluorinated compounds on cancer cell lines:

- Findings : Several fluorinated derivatives demonstrated enhanced antiproliferative effects. The study highlighted that the presence of multiple fluorine atoms significantly increased the cytotoxic potential against tumor cells .

Study 2: Mechanistic Insights into Fluorinated Compounds

Research focusing on the mechanistic pathways revealed:

- Apoptosis Induction : Fluorinated compounds were shown to activate intrinsic apoptotic pathways through mitochondrial dysfunction and ROS generation .

- Synergistic Effects : Some studies noted that combining fluorinated compounds with established chemotherapeutics led to synergistic effects, enhancing overall efficacy against resistant cancer cell lines .

Data Tables

| Compound Name | CAS Number | Molecular Weight | Biological Activity |

|---|---|---|---|

| This compound | 6161-54-2 | 236.06 g/mol | Anticancer properties via ROS generation |

| Related Fluorinated Compound | Various | Varies | Enhanced cytotoxicity in cancer cells |

Q & A

What are the common synthetic routes for 1,2,3,4,5-Pentafluoro-6-(trifluoromethoxy)benzene, and what intermediates are critical in its preparation?

Level: Basic

Methodological Answer:

The synthesis typically involves fluorination of substituted benzene precursors. Key intermediates include halogenated derivatives (e.g., bromopentafluorobenzene, CAS 344-04-7), which undergo nucleophilic trifluoromethoxylation. For example, bromopentafluorobenzene can react with silver trifluoromethoxide (AgOCF₃) under anhydrous conditions to introduce the trifluoromethoxy group . Silane-functionalized intermediates, such as 1,2,3,4,5-Pentafluoro-6-[3-(triethoxysilyl)propyl]-benzene (CAS 1675222-60-2), are also critical for surface-modification applications .

Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Level: Basic

Methodological Answer:

A combination of techniques is required:

- ¹⁹F NMR : Identifies fluorine substitution patterns and confirms trifluoromethoxy group integration .

- FTIR/Raman Spectroscopy : Detects vibrational modes of C-F (1100–1300 cm⁻¹) and C-O-C (950–1050 cm⁻¹) bonds, critical for verifying functional groups .

- GC-MS : Validates purity and molecular weight (236.0621 g/mol) .

| Technique | Key Parameters | Reference |

|---|---|---|

| ¹⁹F NMR | δ -60 to -70 ppm (CF₃O) | |

| FTIR | 1250 cm⁻¹ (C-F stretch) |

How does the electron-withdrawing nature of fluorine substituents influence the compound's reactivity in cross-coupling reactions?

Level: Advanced

Methodological Answer:

The strong electron-withdrawing effect of pentafluoro and trifluoromethoxy groups deactivates the benzene ring, directing electrophilic substitutions to meta/para positions. This necessitates harsh conditions (e.g., Pd-catalyzed couplings at 100–120°C) or directing groups to enable functionalization. Computational studies (DFT) suggest that the trifluoromethoxy group lowers HOMO energy by 1.2–1.5 eV, reducing nucleophilic attack susceptibility .

What strategies are recommended for resolving contradictions in reported reactivity data of polyfluorinated benzene derivatives?

Level: Advanced

Methodological Answer:

Contradictions often arise from solvent polarity or trace moisture effects. Systematic approaches include:

- Control Experiments : Replicate reactions under rigorously anhydrous conditions (e.g., Schlenk line) .

- Isotopic Labeling : Use ¹⁸O-labeled trifluoromethoxy groups to trace reaction pathways .

- Computational Validation : Compare experimental outcomes with DFT-predicted activation barriers .

What are the critical safety protocols when handling this compound in laboratory settings?

Level: Basic

Methodological Answer:

Key protocols from the SDS include:

- Ventilation : Use fume hoods to avoid inhalation (H331: Toxic if inhaled) .

- PPE : Nitrile gloves and safety goggles (H315/H319: Skin/eye irritation) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

How can computational modeling be integrated with experimental data to predict the adsorption properties of fluorinated organic networks incorporating this compound?

Level: Advanced

Methodological Answer:

Molecular dynamics (MD) simulations and Grand Canonical Monte Carlo (GCMC) methods model adsorption isotherms for gases like CHClF₂. Experimental validation involves:

- Surface Area Analysis : BET measurements correlate with simulated pore sizes (1–2 nm) .

- Thermodynamic Data : Compare simulated enthalpy of adsorption (−25 to −30 kJ/mol) with calorimetric results .

What role does this compound play in the development of high-performance polymeric materials, and what methodological considerations are essential?

Level: Advanced

Methodological Answer:

Its high fluorine content enhances thermal stability (decomposition >300°C) and hydrophobicity in polymers. Methodological steps:

- Copolymer Design : Use radical polymerization with fluorinated monomers (e.g., tetrafluoroethylene) .

- DSC/TGA : Monitor glass transition (Tg) and thermal degradation profiles .

How does the compound’s stability under acidic/basic conditions impact its utility in optoelectronic materials?

Level: Advanced

Methodological Answer:

The trifluoromethoxy group resists hydrolysis at pH 2–12, making it suitable for aqueous processing of organic semiconductors. Stability tests involve:

- pH Titration : Monitor ¹⁹F NMR shifts after 24-hour exposure .

- Accelerated Aging : Expose thin films to 85°C/85% humidity and measure conductivity retention .

What are the challenges in achieving regioselective functionalization of this compound, and how can they be addressed?

Level: Advanced

Methodological Answer:

Regioselectivity is hindered by steric and electronic effects. Strategies include:

- Directed ortho-Metalation : Use LiTMP with directing groups (e.g., -SiMe₃) .

- Microwave Assistance : Enhance reaction rates for meta-substitution under kinetic control .

How does the compound’s lipophilicity influence its application in medicinal chemistry intermediates?

Level: Advanced

Methodological Answer:

The logP value (~3.5) enhances membrane permeability. Methodological steps:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.